

# An In-depth Technical Guide to the Synthesis and Chemical Properties of Bourgeonal

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## Compound of Interest

Compound Name: Bourgeonal

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## Abstract

**Bourgeonal**, chemically known as 3-(4-tert-butylphenyl)propanal, is an aromatic aldehyde of significant interest in the fragrance industry and the field of reproductive biology.<sup>[1]</sup> Renowned for its potent lily-of-the-valley scent, it is a key component in many perfumes and cosmetic products.<sup>[2][3]</sup> Beyond its olfactory properties, **Bourgeonal** has been identified as a potent and specific agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).<sup>[1][4]</sup> This receptor is uniquely expressed in both the olfactory epithelium and on the surface of human spermatozoa.<sup>[5]</sup> Its activation by **Bourgeonal** triggers a signaling cascade that modulates sperm motility and chemotaxis, suggesting a potential role in chemical communication between sperm and egg during fertilization.<sup>[4][5]</sup> This guide provides a comprehensive overview of the synthesis, chemical properties, and biological signaling pathways associated with **Bourgeonal**.

## Synthesis of Bourgeonal

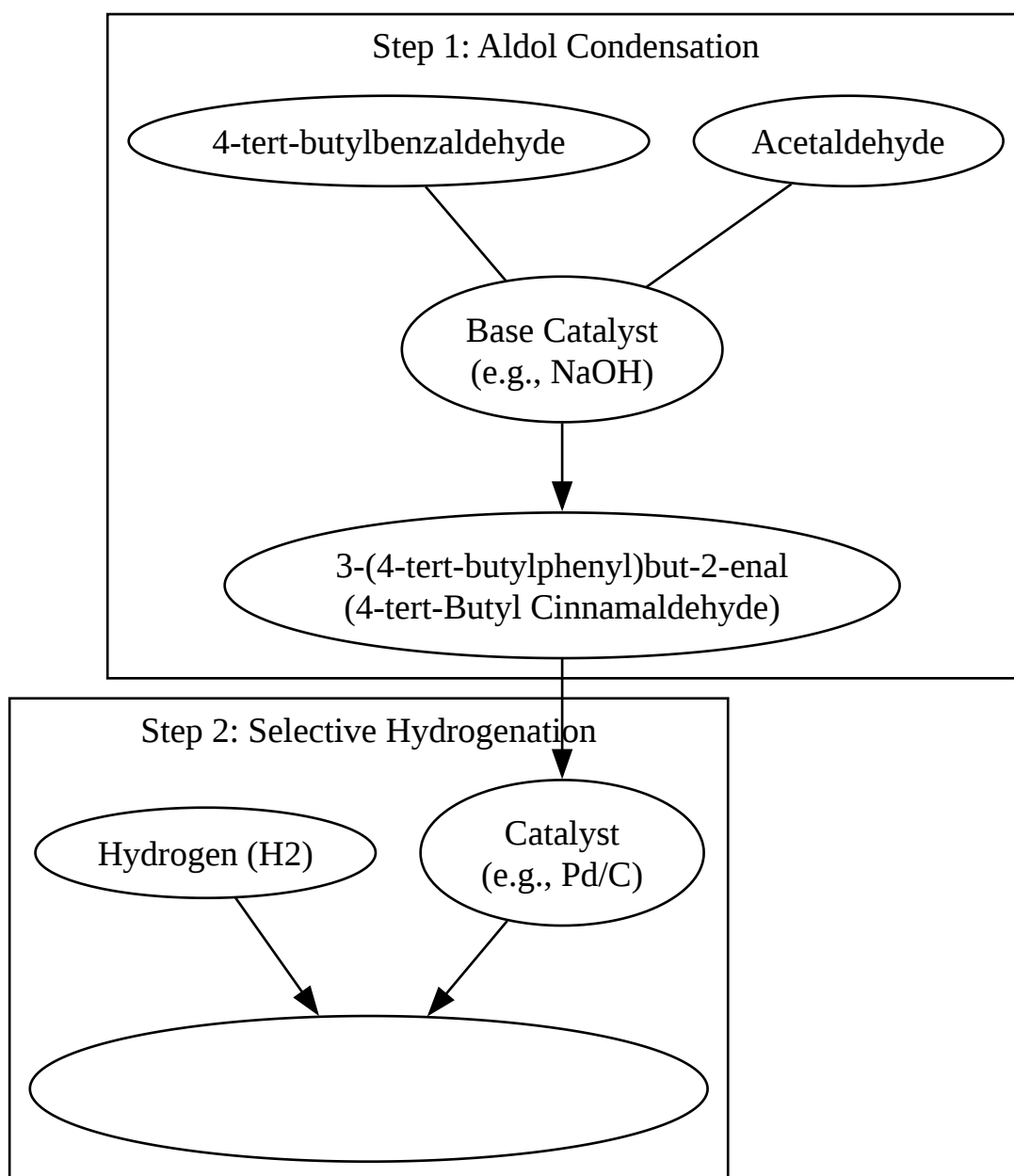
The primary industrial synthesis of **Bourgeonal** is a two-step process starting from 4-tert-butylbenzaldehyde.<sup>[4][5]</sup> This method involves an aldol condensation reaction with acetaldehyde, followed by a selective hydrogenation of the resulting carbon-carbon double bond.<sup>[5]</sup>

## Synthesis Pathway

The overall reaction scheme is as follows:

- Step 1: Aldol Condensation: 4-tert-butylbenzaldehyde reacts with acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) to form 3-(4-tert-butylphenyl)but-2-enal (also known as 4-tert-butyl cinnamaldehyde).
- Step 2: Selective Hydrogenation: The intermediate, 4-tert-butyl cinnamaldehyde, undergoes catalytic hydrogenation. This step selectively reduces the alkene double bond while preserving the aldehyde functional group to yield the final product, **Bourgeonal**.<sup>[4]</sup>

Alternative, less common synthetic routes include the Heck reaction of 1-bromo-4-tert-butylbenzene with 2-hydroxymethylpropene followed by isomerization, or the reaction of tert-butylbenzene with acrolein diacetate in the presence of a Lewis acid catalyst.<sup>[4][6]</sup>



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## Experimental Protocol (Representative)

The following is a representative protocol based on established chemical principles for aldol condensation and selective hydrogenation. Conditions for industrial-scale production may vary.

Step 1: Aldol Condensation of 4-tert-butylbenzaldehyde and Acetaldehyde

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Reagents:
  - 4-tert-butylbenzaldehyde
  - Acetaldehyde
  - Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
  - Ethanol (solvent)
  - Diethyl ether or other suitable extraction solvent
  - Saturated sodium chloride solution (brine)
  - Anhydrous magnesium sulfate (drying agent)
- Procedure:
  1. Charge the flask with 4-tert-butylbenzaldehyde and ethanol. Cool the mixture to 15-20°C in an ice bath.
  2. Slowly add the aqueous NaOH solution to the stirred mixture while maintaining the temperature.
  3. Add acetaldehyde dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 25°C.
  4. After the addition is complete, continue stirring at room temperature for an additional 3-5 hours until the reaction is complete (monitored by TLC or GC).
  5. Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7.
  6. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

7. Combine the organic layers, wash with water and then with brine.
8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butyl cinnamaldehyde. The crude product can be purified by vacuum distillation.

#### Step 2: Selective Hydrogenation of 4-tert-butyl cinnamaldehyde

- Apparatus: A high-pressure hydrogenation reactor (autoclave) or a standard flask equipped for balloon hydrogenation.
- Reagents:
  - Crude 4-tert-butyl cinnamaldehyde from Step 1
  - Palladium on carbon (Pd/C, 5-10%) catalyst
  - Solvent (e.g., Ethanol, Ethyl Acetate)
- Procedure:
  1. Dissolve the crude 4-tert-butyl cinnamaldehyde in the chosen solvent in the reaction vessel.
  2. Add the Pd/C catalyst (typically 1-2% by weight relative to the substrate).
  3. Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
  4. Pressurize the reactor with hydrogen (typically 1-5 atm, depending on the apparatus) or maintain a hydrogen atmosphere using a balloon.
  5. Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
  6. Monitor the reaction progress by hydrogen uptake or by analytical techniques (GC/TLC) until the starting material is consumed.

7. Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
8. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
9. Remove the solvent from the filtrate under reduced pressure.
10. Purify the resulting crude **Bourgeonal** by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.<sup>[7]</sup><sup>[8]</sup>

## Chemical and Physical Properties

**Bourgeonal** is a colorless to pale yellow oily liquid at room temperature.<sup>[6]</sup><sup>[7]</sup> It is soluble in alcohols and oils but has limited solubility in water.<sup>[9]</sup>

### Table 1: Physical and Chemical Properties of Bourgeonal

Property	Value	References
IUPAC Name	3-(4-tert-Butylphenyl)propanal	[6][10]
Synonyms	p-tert-Butyldihydrocinnamaldehyde, Lilial	[10][11]
CAS Number	18127-01-0	[6][10]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O	[6][11]
Molar Mass	190.28 g/mol	[10][11]
Appearance	Colorless to pale yellow liquid	[6][9]
Density	~0.938 - 0.961 g/cm <sup>3</sup>	[2][6]
Boiling Point	265.1 °C at 760 mmHg	[6]
Flash Point	73 °C (163.4 °F)	[2]
Refractive Index	1.508 - 1.512 (at 20°C)	[2][12]
Vapor Pressure	0.0015 mmHg at 20°C	[2]
Solubility	Soluble in Chloroform, DMSO, Ethanol	[12]

## Table 2: Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of **Bourgeonal**.

Technique	Key Characteristics
Mass Spec. (MS)	The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight (190.28 g/mol ). Characteristic fragmentation patterns arise from the loss of the aldehyde group and cleavage of the propyl chain. <a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Infrared (IR)	The IR spectrum displays a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group at approximately 1720-1740 cm <sup>-1</sup> . C-H stretching vibrations for the aldehyde proton appear around 2720 and 2820 cm <sup>-1</sup> . Aromatic C-H and C=C bands are also present. <a href="#">[15]</a>
NMR ( <sup>1</sup> H, <sup>13</sup> C)	<sup>1</sup> H NMR: Shows characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (~7.0-7.3 ppm), the aliphatic chain protons (triplets and multiplets between 2.5-3.0 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). <sup>13</sup> C NMR: Shows a signal for the carbonyl carbon at ~202 ppm, signals for the aromatic carbons, and signals for the aliphatic and tert-butyl carbons. <a href="#">[9]</a>

Full spectra are available for reference in databases such as SpectraBase.[\[9\]](#)

## Biological Properties and Signaling Pathway

**Bourgeonal** is a key molecule in the study of human chemosensation and reproduction. It acts as a chemoattractant for human sperm, a phenomenon mediated by the olfactory receptor OR1D2, which is expressed on the sperm's midpiece.[\[5\]](#)[\[16\]](#)

## Mechanism of Action

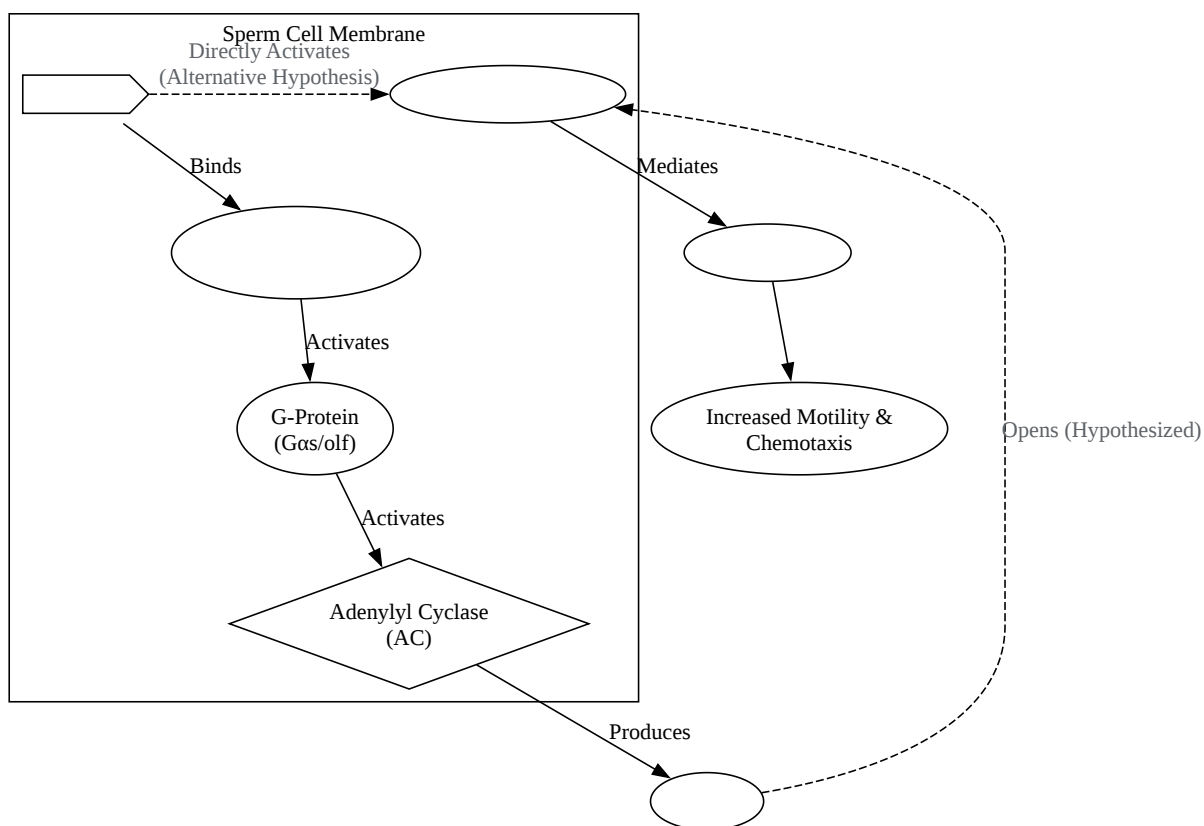


The binding of **Bourgeonal** to OR1D2 initiates a complex signaling cascade that results in an increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ), leading to hyperactivation of the sperm's flagellum and directed swimming.[5][6]

There is ongoing research and debate regarding the precise downstream pathway:

- **Classical GPCR Pathway:** The initial hypothesis proposed that **Bourgeonal** binding to the G-protein-coupled receptor (GPCR) OR1D2 activates an olfactory-specific G-protein ( $G_{\alpha s/olf}$ ). [2][10] This in turn stimulates membrane-bound adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][10] The rise in cAMP was thought to open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of  $Ca^{2+}$ . [3][17]
- **CatSper Channel Activation:** More recent studies suggest a more direct role for the principal sperm  $Ca^{2+}$  channel, CatSper.[6][7] Some evidence indicates that **Bourgeonal** can directly activate CatSper, bypassing the need for a cAMP-mediated pathway.[7][18] Other research suggests that the OR1D2 receptor is still required and that its activation leads to CatSper opening through a G-protein-dependent mechanism, though the role of cAMP in this specific context is debated.[2][10]

This dual-front research highlights the complexity of sperm chemotaxis. It is plausible that both direct and indirect mechanisms contribute to the  $Ca^{2+}$  influx that drives sperm motility.



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